3-Iodo-4-nitrophenol

Immunochemistry Hapten Design Molecular Recognition

3-Iodo-4-nitrophenol delivers superior C-I bond reactivity for efficient Suzuki-Miyaura cross-coupling vs bromo analogs. 3-iodo-4-nitro substitution ensures precise regioselectivity and enhances hapten binding (>10×) for immunoassay development. Serves as precursor to nitroxynil metabolites (3-iodo-4-hydroxy-5-nitrobenzoic acid). Procure high-purity stock for reliable biaryl synthesis, probe design, or co-crystal engineering.

Molecular Formula C6H4INO3
Molecular Weight 265.01 g/mol
CAS No. 50590-07-3
Cat. No. B1398473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-nitrophenol
CAS50590-07-3
Molecular FormulaC6H4INO3
Molecular Weight265.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)I)[N+](=O)[O-]
InChIInChI=1S/C6H4INO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H
InChIKeyFIWCMSJAIDKMNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-nitrophenol (CAS 50590-07-3): Orthogonal Reactive Sites for Cross-Coupling and Bioactivity


3-Iodo-4-nitrophenol is a halogenated nitrophenol compound featuring a phenolic hydroxyl group, an iodine atom at the 3-position, and a nitro group at the 4-position . This substitution pattern provides a unique combination of reactivity: the iodine enables efficient cross-coupling via oxidative addition (particularly Suzuki-Miyaura), while the nitro group serves as a strong electron-withdrawing group that can be reduced to an amine for further functionalization . The compound is a yellow solid with a molecular weight of 265.0 g/mol, a melting point of 121-123 °C, and a predicted pKa of 6.39 .

3-Iodo-4-nitrophenol: Why Regioisomers and Halogen Analogs Cannot Be Substituted


The specific 3-iodo-4-nitro substitution pattern on the phenol ring is critical for both reactivity and molecular recognition. Regioisomers such as 2-iodo-4-nitrophenol (CAS 89487-91-2) and 4-iodo-2-nitrophenol (CAS 21784-73-6) exhibit markedly different physical properties (e.g., melting points: 89-94 °C and 153-159 °C vs. 121-123 °C) and altered electronic environments that directly impact their behavior in cross-coupling reactions and biological assays . Furthermore, substituting the iodine with bromine (3-bromo-4-nitrophenol, CAS 5470-65-5) significantly reduces reactivity in oxidative addition steps, as the C–Br bond is stronger (lower leaving group ability) than the C–I bond . Even when the target compound is used as a precursor to metabolites (e.g., 3-iodo-4-hydroxy-5-nitrobenzoic acid from nitroxynil), the exact substitution pattern dictates the metabolic pathway and resulting biological activity [1].

Quantitative Differentiation of 3-Iodo-4-nitrophenol from Analogs: Reactivity, Binding, and Properties


Superior Antibody Binding: >10-Fold Increase Over Nitrophenol Due to Iodo-Substitution

In comparative studies of anti-nitrophenol antibodies, the iodo-substituted derivative (3-iodo-4-nitrophenol) exhibited heteroclitic binding, showing a >10-fold higher binding efficiency than the eliciting hapten (4-nitrophenol) itself [1]. This phenomenon is attributed to the iodine-induced changes in charge distribution of the phenyl ring, which enhances electrostatic interactions with antibody residues (Lysine 59 and Arginine 50) without direct iodine-protein contacts [1]. This quantitative difference underscores the compound's unique utility as a high-affinity probe or hapten in immunoassays, where simple nitrophenol analogs would yield significantly weaker signals.

Immunochemistry Hapten Design Molecular Recognition

Enhanced Cross-Coupling Efficiency: Iodide vs. Bromide Reactivity in Suzuki Reactions

In Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br >> Cl. While specific head-to-head data for 3-iodo-4-nitrophenol vs. its bromo analog are not published, the fundamental difference in bond dissociation energies (C–I ≈ 209 kJ/mol vs. C–Br ≈ 285 kJ/mol) and oxidative addition rates dictates that iodoaromatics react significantly faster under milder conditions [1]. For instance, in related systems, aryl iodides achieve high yields (>80%) in Suzuki couplings at room temperature or under mild heating, while aryl bromides often require elevated temperatures and stronger bases [2]. This established reactivity hierarchy confirms that 3-iodo-4-nitrophenol is the preferred substrate for time-sensitive or complex synthetic sequences where the 3-bromo-4-nitrophenol analog may lead to incomplete conversion or competitive side reactions.

Organic Synthesis Catalysis Cross-Coupling

Differential Physicochemical Properties: Melting Point and pKa Distinguish from Regioisomers

The physical properties of 3-iodo-4-nitrophenol differ measurably from its regioisomers, providing a basis for quality control and selection. The target compound exhibits a melting point of 121-123 °C and a predicted pKa of 6.39 . In contrast, the 2-iodo-4-nitrophenol isomer (CAS 89487-91-2) has a significantly lower melting point of 89-94 °C , while the 4-iodo-2-nitrophenol isomer (CAS 21784-73-6) displays a higher melting point of 153-159 °C . These thermal property differences, stemming from variations in crystal packing influenced by iodine and nitro group positions, are critical for purity assessment, formulation stability, and predicting solubility behavior in different solvent systems.

Analytical Chemistry Quality Control Formulation

Halogen Bonding Capability: Unique Non-Covalent Interaction vs. Non-Iodinated Analogs

3-Iodo-4-nitrophenol participates in directional halogen bonding (X-bond) via its iodine atom, a non-covalent interaction that is absent in non-iodinated analogs like 4-nitrophenol or 3-bromo-4-nitrophenol (which forms weaker X-bonds). Studies on related iodonitrophenols show that iodine acts as a strong halogen bond donor, forming short I···O and I···π contacts that direct supramolecular assembly in the solid state [1]. For example, in crystal structures of diiodonitrophenols, iodo-nitro interactions and π-stacking are key to forming complex three-dimensional architectures [2]. This capability enables 3-iodo-4-nitrophenol to be used as a tecton in crystal engineering or to engage in specific ligand-protein interactions that its bromo or chloro analogs cannot replicate due to weaker halogen bond donor strength.

Crystal Engineering Supramolecular Chemistry Medicinal Chemistry

Optimal Application Scenarios for 3-Iodo-4-nitrophenol Driven by Verified Evidence


High-Affinity Immunoassay Development and Hapten Design

Utilize 3-iodo-4-nitrophenol as a high-affinity hapten or probe in competitive immunoassays. The documented >10-fold increase in antibody binding relative to the parent 4-nitrophenol [1] makes it an ideal candidate for developing sensitive detection systems where lower limits of detection are required. This application is directly supported by quantitative binding studies showing enhanced electrostatic interaction with antibody residues.

Efficient Building Block in Suzuki-Miyaura Cross-Coupling

Employ 3-iodo-4-nitrophenol as the aryl halide partner in palladium-catalyzed cross-coupling reactions to synthesize complex biaryl structures. The superior reactivity of the C–I bond compared to C–Br or C–Cl bonds [1] enables faster reaction rates under milder conditions, making it the preferred substrate for high-throughput synthesis and for constructing libraries of nitrophenol-containing bioactive molecules or materials.

Crystal Engineering and Supramolecular Tecton

Leverage the strong, directional halogen bonding capability of the iodine atom in 3-iodo-4-nitrophenol to design novel crystalline architectures. This is based on the class-level evidence that iodonitrophenols act as robust halogen bond donors, forming predictable supramolecular synthons [1]. It is particularly useful in materials science for co-crystal formation and studying non-covalent interaction motifs.

Precursor to Nitroxynil Metabolites and Related Anthelmintics

Use 3-iodo-4-nitrophenol as a synthetic precursor to 3-iodo-4-hydroxy-5-nitrobenzoic acid and related metabolites identified in the metabolism of the veterinary anthelmintic nitroxynil [1]. This is essential for preparing analytical standards for drug metabolism studies or for developing new analogs based on the 3-iodo-4-hydroxy pharmacophore.

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